molecular formula C7H14O3 B1614924 2-Ethyl-4,6-dimethyl-1,3,5-trioxane CAS No. 24261-86-7

2-Ethyl-4,6-dimethyl-1,3,5-trioxane

Cat. No.: B1614924
CAS No.: 24261-86-7
M. Wt: 146.18 g/mol
InChI Key: HOPPIMJVASWGPL-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyl-1,3,5-trioxane is an organic compound with the molecular formula C7H14O3. It is a trioxane derivative, characterized by a six-membered ring containing three oxygen atoms. This compound is known for its stability and unique chemical properties, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane typically involves the cyclotrimerization of aldehydes. One common method is the acid-catalyzed cyclization of this compound from the corresponding aldehyde precursors . The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the trioxane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-1,3,5-trioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the trioxane ring .

Scientific Research Applications

2-Ethyl-4,6-dimethyl-1,3,5-trioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-1,3,5-trioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trioxane ring structure allows for unique interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,6-dimethyl-1,3,5-trioxane is unique due to its specific substitution pattern on the trioxane ring. The presence of ethyl and methyl groups at distinct positions provides unique chemical properties and reactivity compared to other trioxane derivatives. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

IUPAC Name

2-ethyl-4,6-dimethyl-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7-9-5(2)8-6(3)10-7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPPIMJVASWGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC(OC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337382
Record name 2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24261-86-7
Record name 2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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